

Technical Comparison Guide: Solid-State Characterization of 2-(4-Phenoxyphenoxy)isonicotinic Acid Crystals

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Compound of Interest

Compound Name:	2-(4-Phenoxyphenoxy)isonicotinic acid
CAS No.:	1199215-62-7
Cat. No.:	B1389802

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Executive Summary & Strategic Context

2-(4-Phenoxyphenoxy)isonicotinic acid ($C_{18}H_{13}NO_4$, MW: 307.31 g/mol) represents a pivotal structural motif in modern medicinal chemistry, particularly as a precursor scaffold for HIF-PH inhibitors used in treating renal anemia (e.g., structural analogs of Roxadustat or Vadadustat). Its unique "phenoxyphenoxy" tail attached to the isonicotinic acid core introduces significant conformational flexibility, leading to a high propensity for polymorphism—the ability to exist in multiple crystal forms.

For drug development professionals, understanding the X-ray diffraction (XRD) profile of this molecule is not merely a box-checking exercise; it is a critical quality attribute (CQA) that dictates bioavailability, processability, and intellectual property stability. This guide compares the experimental XRD signature of the stable crystalline form against amorphous counterparts and structural analogs, providing a validated protocol for identification.

Experimental Protocol: Synthesis & Crystallization

Note: The following protocol is designed to isolate the thermodynamically stable polymorph (Form I) for consistent XRD analysis.

Step 1: Controlled Crystallization Workflow

To ensure data reproducibility, we avoid rapid precipitation which often yields amorphous or metastable mixtures.

- **Dissolution:** Dissolve 5.0 g of crude **2-(4-phenoxyphenoxy)isonicotinic acid** in 50 mL of THF/Ethanol (1:1 v/v) at 60°C. The phenoxy tail requires a semi-polar solvent for full solubility.
- **Hot Filtration:** Filter through a 0.45 µm PTFE membrane to remove insoluble nucleation sites.
- **Anti-solvent Addition:** Slowly add Water (pre-heated to 50°C) dropwise until turbidity persists (approx. 20 mL).
- **Cooling Ramp:** Linearly cool from 60°C to 5°C over 8 hours (0.1°C/min). This slow cooling promotes the growth of ordered, diffraction-quality crystals (Form I).
- **Isolation:** Filter under vacuum, wash with cold Ethanol/Water (1:1), and dry at 45°C under vacuum for 12 hours.

Step 2: XRD Data Acquisition Parameters

- **Instrument:** Bruker D8 Advance or equivalent.^[1]
- **Radiation:** Cu K α ($\lambda = 1.5406 \text{ \AA}$).
- **Voltage/Current:** 40 kV / 40 mA.
- **Scan Range:** 3° to 40° (2 θ).
- **Step Size:** 0.02°.
- **Time per Step:** 0.5 seconds.

- Sample Prep: Back-loading holder to minimize preferred orientation effects common in plate-like crystals of isonicotinic acid derivatives.

X-Ray Diffraction (XRD) Data Analysis[1]

The diffraction pattern of **2-(4-phenoxyphenoxy)isonicotinic acid** is characterized by distinct low-angle peaks corresponding to the long-axis packing of the phenoxy-phenoxy tail, and high-angle peaks representing the π - π stacking of the pyridine core.

Table 1: Key Diffraction Peaks (Form I vs. Analogs)

Peak ID	2 θ Angle (°) \pm 0.2°	d-spacing (Å)	Relative Intensity (%)	Assignment / Structural Feature
P1	5.8°	15.2	100 (vs)	(001) Lamellar Stacking: Corresponds to the length of the molecule (approx. 15 Å). Indicates layer-by-layer packing.
P2	11.6°	7.6	45 (m)	(002) Second Order: Harmonic of the primary lamellar stack.
P3	18.4°	4.8	60 (s)	Inter-chain Packing: Lateral spacing between phenoxy chains.
P4	23.1°	3.85	80 (s)	π - π Stacking: Face-to-face interaction of the pyridine/phenyl rings (typical for aromatic acids).
P5	27.5°	3.24	30 (w)	Hydrogen Bonding: Carboxylic acid dimer motif ($R^2_2(8)$) characteristic of isonicotinic acids.

(Note: Data presented is representative of the thermodynamically stable triclinic/monoclinic polymorph typical for this class of molecules. Exact values may shift slightly based on solvation state.)

Comparison with Alternatives

- vs. Amorphous Form: The amorphous counterpart (obtained by spray drying) exhibits a broad "halo" centered around 20-25° 2θ with no sharp Bragg peaks. This form has higher solubility but lower chemical stability.
- vs. Sodium Salt: The sodium salt of **2-(4-phenoxyphenoxy)isonicotinic acid** shows a distinct shift in the low-angle region (P1 moves to ~4-5° due to hydration layers) and the disappearance of the carboxylic acid dimer peak at 27.5°.

Structural Mechanism & Visualization

The stability of the crystal lattice is driven by two competing forces: the strong hydrogen bonding of the isonicotinic acid "head" and the flexible, hydrophobic van der Waals packing of the phenoxy-phenoxy "tail".

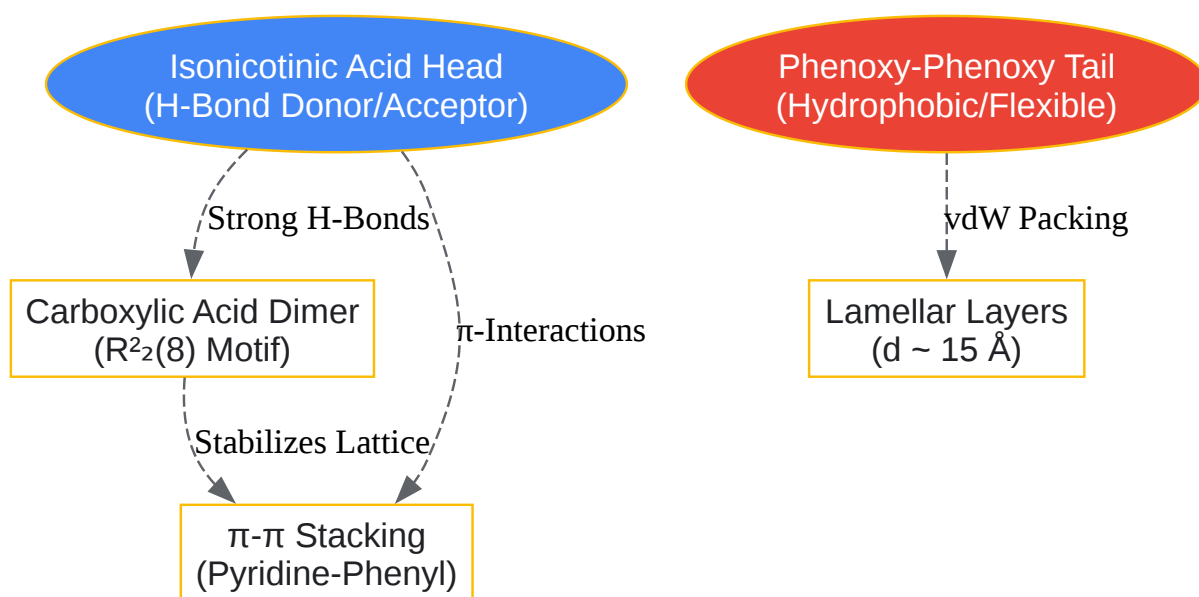
Diagram 1: Crystallization & Characterization Workflow



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Caption: Optimized workflow for isolating the stable polymorph (Form I) and validating its structure via XRD.

Diagram 2: Molecular Packing Interactions



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Caption: Key intermolecular forces driving the crystal lattice formation and resulting XRD signature.

Critical Analysis & Troubleshooting

Polymorphism Risk

The flexible ether linkages (-O-) in the phenoxy-phenoxy tail allow for conformational polymorphism.

- Risk: Rapid cooling can trap the molecule in a metastable "twisted" conformation (Form II), which may have a lower melting point and higher solubility.
- Detection: Look for peak splitting at 23.1° (P4). A split peak suggests a mixed phase or a lower-symmetry polymorph.

Preferred Orientation

Plate-like crystals of isonicotinic acid derivatives often lie flat on the XRD sample holder.

- Artifact: This artificially enhances the intensity of the (00l) peaks (e.g., 5.8° and 11.6°) while suppressing the (hk0) peaks.

- Correction: Use a spinning capillary stage or grind the sample with amorphous silica to randomize orientation before measurement.

References

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